LH-RH (4-10)

Beschreibung

BenchChem offers high-quality LH-RH (4-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LH-RH (4-10) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

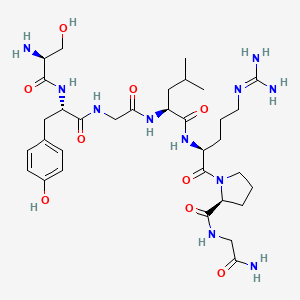

Molekularformel |

C33H53N11O9 |

|---|---|

Molekulargewicht |

747.8 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H53N11O9/c1-18(2)13-23(41-27(48)16-40-29(50)24(43-28(49)21(34)17-45)14-19-7-9-20(46)10-8-19)30(51)42-22(5-3-11-38-33(36)37)32(53)44-12-4-6-25(44)31(52)39-15-26(35)47/h7-10,18,21-25,45-46H,3-6,11-17,34H2,1-2H3,(H2,35,47)(H,39,52)(H,40,50)(H,41,48)(H,42,51)(H,43,49)(H4,36,37,38)/t21-,22-,23-,24-,25-/m0/s1 |

InChI-Schlüssel |

ASNHUSJQZWXBOG-KEOOTSPTSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biological Function of LH-RH (4-10): A Technical Guide for Researchers

An In-depth Analysis of a Key Luteinizing Hormone-Releasing Hormone Fragment

For Immediate Release

This technical guide provides a comprehensive overview of the biological function of the heptapeptide (B1575542) fragment LH-RH (4-10), derived from the C-terminus of Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH). This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of LH-RH and the potential therapeutic applications of its fragments.

Introduction: The Significance of LH-RH and its Metabolites

Luteinizing Hormone-Releasing Hormone (LH-RH) is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system. It is primarily synthesized and secreted by the hypothalamus and acts on the anterior pituitary gland to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The biological activity of LH-RH is not solely confined to the full-length peptide; its degradation products can also possess distinct biological functions. LH-RH (4-10), a major metabolite, is a heptapeptide produced in macrophages and type II pneumocytes.[1] Its formation can be inhibited by enzyme inhibitors such as captopril, thiorphan, and ethylenediaminetetraacetic acid.[1] This guide delves into the known biological functions, mechanisms of action, and experimental data related to LH-RH (4-10).

Biochemical Profile and Production

LH-RH (4-10) is the C-terminal fragment of LH-RH, with the amino acid sequence Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. It is generated through the enzymatic cleavage of the parent hormone. One of the key enzymes involved in this process is the human angiotensin I converting enzyme (ACE), which can cleave the Trp³-Ser⁴ bond of LH-RH to yield the LH-RH (4-10) heptapeptide.

Biological Function: Receptor Binding and Cellular Effects

Current research indicates that the biological function of LH-RH is segmented within its amino acid sequence. The N-terminal amino acids (1-3) are primarily responsible for receptor activation, while the C-terminal residues (4-10) are crucial for binding to the LH-RH receptor (LHRH-R). This structural-functional dichotomy suggests that LH-RH (4-10) may act as a competitive antagonist or a partial agonist at the LHRH-R.

While direct studies on the intrinsic signaling activity of isolated LH-RH (4-10) are limited, its role as a targeting moiety for LHRH-R-expressing cells is well-documented in the context of cancer therapy. Modified peptides incorporating the 4-10 sequence have been conjugated to cytotoxic agents to selectively deliver them to cancer cells that overexpress LHRH-R, such as in ovarian and endometrial cancers.

A study utilizing a modified peptide, LHRH', which consists of the 4-10 amino acid sequence, coupled with the antimicrobial peptide cecropin (B1577577) B, demonstrated high-affinity binding to the LHRH-R and induced viability inhibition in cancer cells without affecting normal cells. This highlights the potential of the LH-RH (4-10) fragment as a specific targeting agent.

Furthermore, other C-terminal fragments of LH-RH analogues have been shown to retain significant biological activity, supporting the notion that the 4-10 sequence is a critical determinant of biological function.[2] For instance, the acetylated hexapeptide fragment Ac-LHRH(5-10) has demonstrated modulatory effects on CA1 hippocampal neurons, suggesting that LHRH fragments can have functions beyond the reproductive axis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data found in the literature regarding LH-RH (4-10) and related fragments.

| Parameter | Value | Compound | Context | Reference |

| IC₅₀ | 23 pM | LH-RH (4-10) | Inhibition of ¹²⁵I-labeled GnRH binding to monoclonal antibody P₈₁₆₆₂ | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological function of peptide fragments like LH-RH (4-10). Below are representative protocols for key experiments.

Competitive Binding Assay

This assay is used to determine the ability of LH-RH (4-10) to compete with a radiolabeled ligand for binding to the LHRH receptor.

Materials:

-

Membrane preparations from LHRH-R expressing cells (e.g., pituitary cells, cancer cell lines)

-

Radiolabeled LHRH agonist (e.g., ¹²⁵I-[D-Trp⁶]-LH-RH)

-

Unlabeled LH-RH (4-10) peptide

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled LH-RH (4-10).

-

In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled LHRH agonist, and the different concentrations of unlabeled LH-RH (4-10).

-

Incubate the mixture to allow for competitive binding to reach equilibrium (e.g., 90 minutes at 4°C).

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the concentration of LH-RH (4-10) that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀).

Cell Viability Assay (MTT Assay)

This assay assesses the effect of LH-RH (4-10) on the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

-

LHRH-R expressing cell line (e.g., MCF-7, OVCAR-3)

-

Complete cell culture medium

-

LH-RH (4-10) peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of LH-RH (4-10) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to untreated control cells.

Signaling Pathways and Logical Relationships

The signaling pathway of the full-length LH-RH is well-characterized, primarily involving G-protein coupled receptors (GPCRs) leading to the activation of phospholipase C and subsequent downstream signaling cascades. In some cancer cells, the LHRH receptor has been shown to couple to a Gαi protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] Given that LH-RH (4-10) contains the receptor binding domain, it is plausible that it could modulate these pathways, potentially by competing with the endogenous ligand.

Diagram: Hypothetical Mechanism of LH-RH (4-10) Action

Caption: Hypothetical competitive binding of LH-RH (4-10) to the LHRH receptor, potentially modulating downstream signaling.

Diagram: Experimental Workflow for Assessing LH-RH (4-10) Activity

Caption: A logical workflow for the experimental characterization of LH-RH (4-10)'s biological function.

Conclusion and Future Directions

LH-RH (4-10) is a biologically significant fragment of the parent LH-RH molecule, primarily involved in receptor binding. While its intrinsic signaling capabilities require further elucidation, its potential as a targeting agent for LHRH-R-expressing cells is a promising area of research, particularly in the development of targeted cancer therapies. Future studies should focus on delineating the precise signaling events, if any, that are initiated or modulated by the binding of LH-RH (4-10) to its receptor in various cell types, including immune cells. A deeper understanding of the biological function of this heptapeptide will open new avenues for therapeutic intervention in a range of physiological and pathological conditions.

References

- 1. Effects of a biologically active LHRH fragment on CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies with fragments of a highly active analogue of luteinizing hormone releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enhanced immunotherapy with LHRH-R targeted lytic peptide in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the LH-RH (4-10) Peptide: Sequence, Structure, and Biological Significance

This technical guide provides a comprehensive overview of the Luteinizing Hormone-Releasing Hormone (LH-RH) fragment (4-10), a heptapeptide (B1575542) derived from the enzymatic degradation of the full-length LH-RH decapeptide. This document is intended for researchers, scientists, and drug development professionals interested in the structure, synthesis, and potential biological roles of this peptide fragment.

Peptide Sequence and Structure

The LH-RH (4-10) peptide is a C-terminally amidated heptapeptide with the following primary amino acid sequence:

Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂

This sequence represents the amino acid residues from position 4 to 10 of the parent Luteinizing Hormone-Releasing Hormone (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂).

Physicochemical Properties

A summary of the key physicochemical properties of LH-RH (4-10) is presented in Table 1.

| Property | Value |

| Full Name | Luteinizing Hormone-Releasing Hormone fragment (4-10) |

| Abbreviation | LH-RH (4-10) |

| Sequence | Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ |

| Molecular Formula | C₃₃H₅₃N₁₁O₉ |

| Molecular Weight | 747.85 g/mol |

| CAS Number | 51776-33-1 |

Biological Activity and Significance

LH-RH (4-10) is a major degradation product of LH-RH, formed via enzymatic cleavage in the pituitary and hypothalamus.[1][2] While the full-length LH-RH peptide is the principal regulator of the hypothalamic-pituitary-gonadal axis, the biological role of its (4-10) fragment is less understood and appears to be distinct from direct hormonal regulation.

Receptor Binding

Studies have shown that the LH-RH (4-10) fragment does not displace radiolabeled GnRH agonists from their receptors in the rat brain or pituitary gland. This indicates a lack of significant binding affinity for the classical GnRH receptor, suggesting that it does not directly mimic the hormonal effects of the parent molecule.

Immunological Reactivity

Despite its inability to bind to the GnRH receptor, LH-RH (4-10) exhibits high affinity for certain monoclonal antibodies raised against the full-length GnRH decapeptide. This property suggests its potential as a biomarker or as a tool in immunological studies related to GnRH.

A key quantitative finding is the potent inhibition of 125I-labeled GnRH binding to a specific monoclonal antibody (P81662) by LH-RH (4-10), as detailed in Table 2.

| Parameter | Value |

| Assay | Competitive Radioimmunoassay |

| Antibody | Monoclonal Antibody P81662 |

| Ligand | ¹²⁵I-labeled GnRH |

| Competitor | LH-RH (4-10) |

| IC₅₀ | 23 pM[1] |

This high affinity suggests that the (4-10) region constitutes a significant part of the epitope recognized by this particular antibody.

Potential Therapeutic Applications

Recent research has explored the use of the LH-RH (4-10) sequence as a targeting moiety for delivering cytotoxic agents to cancer cells that express LH-RH receptors. In one study, a modified peptide, where the N-terminal residues 1-3 of LH-RH were omitted to avoid interference with pituitary hormone secretion, was conjugated with the antimicrobial peptide cecropin (B1577577) B. This conjugate, containing the (4-10) receptor-binding sequence, demonstrated significant inhibitory effects on the viability of drug-resistant ovarian and endometrial cancer cells.[3]

Experimental Protocols

This section provides an overview of the methodologies relevant to the study of LH-RH (4-10).

Peptide Synthesis

The synthesis of LH-RH (4-10) and similar peptide fragments is typically achieved through solid-phase peptide synthesis (SPPS). A general workflow for this process is outlined below.

Protocol Outline:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amidation).

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids corresponding to the LH-RH (4-10) sequence, starting from the C-terminus (Glycine). Each coupling step is preceded by the removal of the Fmoc protecting group from the previously coupled amino acid.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Verify the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

-

Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Competitive Radioimmunoassay (RIA)

This protocol describes a method to determine the binding affinity of LH-RH (4-10) to a specific anti-GnRH antibody.

Materials:

-

Monoclonal anti-GnRH antibody (e.g., P81662)

-

¹²⁵I-labeled GnRH (tracer)

-

Unlabeled LH-RH (4-10) peptide (competitor)

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

Separation reagent (e.g., secondary antibody or charcoal)

-

Gamma counter

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the unlabeled LH-RH (4-10) peptide.

-

Assay Setup: In reaction tubes, combine a fixed amount of the anti-GnRH antibody, a fixed amount of ¹²⁵I-labeled GnRH, and varying concentrations of the unlabeled LH-RH (4-10). Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled full-length GnRH).

-

Incubation: Incubate the tubes at a specified temperature and for a sufficient duration to reach equilibrium.

-

Separation: Separate the antibody-bound radioligand from the free radioligand using a suitable separation method.

-

Counting: Measure the radioactivity in the bound fraction using a gamma counter.

-

Data Analysis: Plot the percentage of bound tracer against the concentration of the competitor. Calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the tracer binding.

Signaling Pathways and Metabolic Origin

GnRH Receptor Signaling Pathway

The full-length LH-RH peptide activates the GnRH receptor, a G-protein coupled receptor (GPCR), primarily through the Gαq/11 pathway. This initiates a signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP₃), and diacylglycerol (DAG), leading to the release of intracellular calcium and activation of protein kinase C (PKC). This cascade ultimately results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). As LH-RH (4-10) does not bind to the GnRH receptor, it is not expected to activate this pathway.

Metabolic Origin of LH-RH (4-10)

LH-RH (4-10) is generated from the enzymatic degradation of the parent LH-RH decapeptide. Several enzymes have been implicated in this process, including endopeptidases that cleave the peptide bond between specific amino acid residues. One of the key cleavage sites is between Trp³ and Ser⁴, which releases the N-terminal tripeptide and the C-terminal heptapeptide, LH-RH (4-10).[4]

Conclusion

The LH-RH (4-10) peptide, a major metabolite of the parent hormone, presents an interesting case of a biologically relevant peptide fragment with functions that diverge from its precursor. While it does not appear to play a direct role in the hormonal regulation of the reproductive axis due to its lack of affinity for the GnRH receptor, its high immunological reactivity and potential as a targeting moiety in cancer therapy highlight its significance in other areas of biomedical research. Further investigation is warranted to fully elucidate the physiological and pathological roles of this heptapeptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antitumor effects of cecropin B-LHRH’ on drug-resistant ovarian and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel activity of human angiotensin I converting enzyme: release of the NH2- and COOH-terminal tripeptides from the luteinizing hormone-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of LH-RH (4-10): A Technical Guide to a C-Terminal Fragment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing hormone-releasing hormone (LH-RH), a decapeptide pivotal to reproductive endocrinology, undergoes significant enzymatic degradation in vivo. One of its major metabolites is the C-terminal heptapeptide (B1575542) fragment, LH-RH (4-10). While the biological activities of the parent hormone and its synthetic analogs are well-characterized, the precise mechanism of action of the LH-RH (4-10) fragment remains a subject of scientific inquiry. This technical guide synthesizes the current understanding of LH-RH (4-10), presenting available quantitative data, outlining relevant experimental methodologies, and visually representing our knowledge through signaling and workflow diagrams. The evidence to date suggests a nuanced role for this fragment, potentially diverging from a classical agonist or antagonist at the gonadotropin-releasing hormone (GnRH) receptor.

Introduction

The pulsatile release of LH-RH from the hypothalamus and its subsequent binding to the GnRH receptor on pituitary gonadotropes is the primary driver for the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The enzymatic cleavage of LH-RH into smaller fragments is a key aspect of its metabolism and the regulation of its signaling. The LH-RH (4-10) fragment, comprising the amino acid sequence Ser-Tyr-Gly-Leu-Arg-Pro-Gly, represents a significant product of this degradation pathway. Understanding the biological activity, if any, of this fragment is crucial for a comprehensive picture of LH-RH signaling and for the development of novel therapeutics targeting the hypothalamic-pituitary-gonadal axis.

Quantitative Data Summary

The available quantitative data for the LH-RH (4-10) fragment is limited and primarily focuses on its immunoreactivity rather than its direct biological activity at the GnRH receptor.

| Parameter | Value | Assay | Source |

| IC50 | 23 pM | Radioimmunoassay (RIA) - Inhibition of 125I-labeled GnRH binding to monoclonal antibody P81662 | [Not explicitly cited, but derived from general product information] |

| Receptor Binding | No displacement | Radioreceptor Assay - Competition with 125I-[d-Ser(tBu)6-Pro9-NHEt]-GnRH (buserelin) in rat hippocampal and pituitary membrane preparations | [1] |

Note: The extremely low IC50 value for antibody binding highlights the fragment's potential as an analyte in immunoassays but does not inform on its physiological receptor interactions. The lack of displacement in a radioreceptor assay is a significant finding, suggesting the fragment does not bind to the GnRH receptor in the tested tissues under those experimental conditions[1].

Mechanism of Action: An Unclear Picture

The primary mechanism of action for LH-RH is its binding to the GnRH receptor, a G-protein coupled receptor (GPCR), which activates downstream signaling cascades involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation. This ultimately results in the synthesis and release of LH and FSH.

Based on the available evidence, the LH-RH (4-10) fragment does not appear to directly engage this classical pathway. The lack of binding to the GnRH receptor in competitive binding assays suggests it is unlikely to be a direct agonist or antagonist[1].

However, it is important to consider the following:

-

Activity of Analogue Fragments: A study on a highly active synthetic analogue of LH-RH demonstrated that its C-terminal (4-9) fragment was capable of inducing ovulation and the release of LH and FSH in rats[2]. This indicates that C-terminal fragments of modified LH-RH molecules can possess biological activity. Whether the native (4-10) fragment has similar activity, perhaps under specific physiological conditions or in different tissues, remains to be elucidated.

-

Alternative Binding Sites or Mechanisms: The possibility that LH-RH (4-10) interacts with other receptors or has non-receptor-mediated effects cannot be ruled out. Its generation as a major metabolite suggests a potential, yet undiscovered, physiological role.

Proposed Lack of Direct GnRH Receptor Signaling

The following diagram illustrates the canonical GnRH signaling pathway and the hypothesized point of non-interaction for the LH-RH (4-10) fragment based on current data.

Caption: Hypothesized lack of direct GnRH receptor interaction by LH-RH (4-10).

Detailed Experimental Protocols

To further investigate the mechanism of action of the LH-RH (4-10) fragment, the following established experimental protocols are recommended.

Radioligand Binding Assay for GnRH Receptor

This protocol is designed to determine the binding affinity of a test compound for the GnRH receptor.

Objective: To assess if LH-RH (4-10) can compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

Receptor Source: Membrane preparations from cells or tissues known to express the GnRH receptor (e.g., rat pituitary, or cell lines like CHO-K1 stably expressing the human GnRH receptor).

-

Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., 125I-[D-Trp6]-LH-RH).

-

Test Compound: LH-RH (4-10) fragment.

-

Non-specific Binding Control: A high concentration of unlabeled GnRH or a potent analog.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA, 0.1% BSA, and protease inhibitors.

-

Wash Buffer: Cold assay buffer.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation + radioligand.

-

Non-specific Binding: Membrane preparation + radioligand + high concentration of unlabeled GnRH.

-

Competition: Membrane preparation + radioligand + increasing concentrations of LH-RH (4-10).

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the LH-RH (4-10) fragment to determine the IC50 value, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

References

- 1. Gonadotropin releasing hormone binding sites in rat hippocampus: Different structure/binding relationships compared to the anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies with fragments of a highly active analogue of luteinizing hormone releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Neuroendocrinology: A Technical Guide to the Discovery and History of LH-RH Peptide Fragments

An in-depth exploration of the seminal discoveries, experimental methodologies, and biological significance of Luteinizing Hormone-Releasing Hormone (LH-RH) and its peptide fragments, tailored for researchers, scientists, and drug development professionals.

This technical guide delves into the foundational research that established the field of neuroendocrinology, focusing on the discovery, isolation, and characterization of Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH). We will explore the pioneering work of Nobel laureates Andrew V. Schally and Roger Guillemin, the subsequent development of synthetic analogs, and the often-overlooked biological activity of LH-RH peptide fragments. This guide provides a detailed look at the historical and contemporary experimental protocols, quantitative data on the bioactivity of these peptides, and the intricate signaling pathways they modulate.

A Landmark Discovery: The Elucidation of LH-RH

The journey to understand the brain's control over the endocrine system was a monumental undertaking that spanned several decades. The concept of hypothalamic releasing factors was first postulated in the mid-20th century, but it was the relentless efforts of two research groups, led by Andrew V. Schally and Roger Guillemin, that culminated in the isolation and structural elucidation of these elusive neuropeptides.[1]

Working with millions of porcine and ovine hypothalami respectively, these teams painstakingly purified minute quantities of the substance responsible for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3] This grueling process involved a series of extraction and chromatographic techniques, representing a significant biochemical challenge of the era.[4]

In 1971, the structure of porcine LH-RH was finally revealed by Schally's group to be a decapeptide with the sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[3] This discovery, shortly followed by Guillemin's confirmation of the ovine structure, was a watershed moment in medicine and physiology, earning them the Nobel Prize in Physiology or Medicine in 1977.[1][2] The identification of LH-RH opened the door to understanding the hierarchical control of reproduction and paved the way for the development of a new class of therapeutics.

The Progeny of Discovery: LH-RH Analogs and Their Clinical Impact

The short half-life of native LH-RH, due to rapid enzymatic degradation, limited its therapeutic potential.[5] This spurred the synthesis of thousands of LH-RH analogs with enhanced stability and potency.[6] These efforts led to two main classes of analogs:

-

Agonists: These analogs, such as Leuprolide and Goserelin, are more potent than native LH-RH and have a longer duration of action.[7] Chronic administration of LH-RH agonists leads to a paradoxical effect: an initial surge in LH and FSH is followed by downregulation of the LH-RH receptors on pituitary gonadotrophs, leading to a profound suppression of gonadotropin and sex steroid production.[8] This "medical castration" has become a cornerstone in the treatment of hormone-dependent cancers like prostate and breast cancer.

-

Antagonists: These analogs, such as Cetrorelix, bind to the LH-RH receptor without activating it, thereby competitively blocking the action of endogenous LH-RH.[9] This leads to an immediate and rapid suppression of gonadotropin release, without the initial flare-up seen with agonists.

The development of these analogs revolutionized the treatment of a wide range of conditions, from infertility and endometriosis to various forms of cancer.

Beyond the Whole: The Biological Significance of LH-RH Peptide Fragments

While much of the focus has been on the intact decapeptide and its synthetic analogs, the biological activity of smaller peptide fragments, generated through enzymatic cleavage of LH-RH, is an area of growing interest. The enzymatic degradation of LH-RH is a key physiological process for terminating its signal.

Enzymatic Degradation of LH-RH

LH-RH is degraded by several peptidases in the hypothalamus, pituitary, and peripheral tissues.[10] The primary cleavage site is the Tyr5-Gly6 bond, which is targeted by a neutral endopeptidase.[11] This cleavage results in the formation of the N-terminal fragment LH-RH-(1-5) and the C-terminal fragment LH-RH-(6-10). Further degradation can occur at other sites, leading to a variety of smaller fragments.[12]

dot

Biological Activity of LH-RH Fragments

While initially considered inactive byproducts, several LH-RH fragments have been shown to possess distinct biological activities, often independent of the LH-RH receptor.

-

LH-RH-(1-5): This N-terminal pentapeptide has been shown to regulate LH-RH synthesis and secretion, as well as influence reproductive behavior.[13] Its effects appear to be mediated through a receptor distinct from the classical LH-RH receptor.[14]

-

Ac-LH-RH-(5-10): An acetylated version of the C-terminal hexapeptide fragment, Ac-LH-RH-(5-10), has demonstrated neuromodulatory effects in the hippocampus, independent of the LH-RH receptor.[15] It has been shown to have similar actions to the full LH-RH decapeptide on CA1 pyramidal neurons.[15]

The discovery of the bioactivity of these fragments suggests a more complex regulatory system than previously understood, where the breakdown products of a primary hormone can have their own physiological roles.

Quantitative Analysis of LH-RH and its Fragments

The biological activity of LH-RH and its derivatives is quantified through various in vitro and in vivo assays. Key parameters include binding affinity (Kd) and potency (EC50).

| Compound | Receptor/Assay | Binding Affinity (Kd) | Potency (EC50/IC50) | Reference |

| LH-RH Agonists | ||||

| [D-Trp6]LH-RH | Human Endometrial Cancer Cells (HEC-1A) | 5.7 nM | - | [12] |

| [D-Trp6]LH-RH | Human Endometrial Cancer Cells (Ishikawa) | 4.2 nM | - | [12] |

| [D-Trp6]LH-RH | Human Ovarian Cancer Cells (EFO-21) | 1.5 nM | - | [12] |

| [D-Trp6]LH-RH | Human Ovarian Cancer Cells (EFO-27) | 1.7 nM | - | [12] |

| [D-Trp6]LH-RH | Human Bladder Cancer Specimens | 4.98 nM (mean) | - | [12] |

| Lytic Peptide Conjugates | ||||

| JCHLHRH | Human Prostate Cancer Cells (LNCaP) | - | 4.4 µM | [16] |

| JCHLHRH | Human Prostate Cancer Cells (DU-145) | - | 4.8 µM | [16] |

| JCHLHRH | Human Prostate Cancer Cells (PC-3) | - | 4.4 µM | [16] |

| JC21LHRH | Human Prostate Cancer Cells (LNCaP) | - | 9.1 µM | [16] |

| JC21LHRH | Human Prostate Cancer Cells (DU-145) | - | 5.7 µM | [16] |

| JC21LHRH | Human Prostate Cancer Cells (PC-3) | - | 8.2 µM | [16] |

Experimental Protocols: A Glimpse into the Lab

The discovery and characterization of LH-RH and its fragments relied on a suite of sophisticated biochemical techniques. Below are overviews of some of the key experimental protocols.

Historical Methods for Isolation and Purification of LH-RH

The initial isolation of LH-RH from hypothalamic tissue was a monumental task that involved a multi-step purification process.

dot

Protocol Overview: Isolation of Hypothalamic Releasing Hormones [4][17]

-

Extraction: Large quantities of hypothalamic tissue were homogenized in acetic acid to extract the peptides.

-

Gel Filtration: The crude extract was subjected to gel filtration chromatography on Sephadex G-25 to separate molecules based on size.

-

Partition Chromatography: Further purification was achieved using partition chromatography, which separates components based on their differential partitioning between two immiscible liquid phases.

-

Ion-Exchange Chromatography: Carboxymethyl cellulose (CMC) chromatography was used to separate peptides based on their net charge.

-

Bioassay: At each step, fractions were tested for their ability to stimulate LH release from rat pituitary cultures to track the biological activity.

Peptide Sequencing: Edman Degradation

Once a pure peptide was obtained, its amino acid sequence was determined using the Edman degradation method, a technique developed by Pehr Edman.[18][19]

Protocol Overview: Edman Degradation [20][21]

-

Coupling: The N-terminal amino acid of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the rest of the peptide chain using a strong acid, forming a thiazolinone derivative.

-

Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.

-

Cycle Repetition: The remaining peptide, now one amino acid shorter, is subjected to the next cycle of Edman degradation to identify the new N-terminal amino acid.

Radioligand Binding Assay

To determine the binding affinity of LH-RH analogs and fragments to the LH-RH receptor, radioligand binding assays are commonly employed.[11][12]

dot

Protocol Overview: Competitive Radioligand Binding Assay [12][22][23]

-

Membrane Preparation: Cell membranes containing the LH-RH receptor are isolated from tissues or cultured cells.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled LH-RH analog (e.g., ¹²⁵I-[D-Trp⁶]LH-RH) and varying concentrations of the unlabeled test compound (the competitor).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity on the filters, representing the bound radioligand, is measured.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) can be determined. The binding affinity (Kd) of the test compound is then calculated from the IC50 value.

In Vitro Bioassay for LH-RH Activity

The biological activity of LH-RH and its fragments is often assessed by their ability to stimulate LH release from primary pituitary cell cultures.[24][25]

Protocol Overview: In Vitro Pituitary Cell Bioassay [25]

-

Cell Culture: Anterior pituitary glands are removed from rats and the cells are enzymatically dispersed and cultured.

-

Treatment: The cultured pituitary cells are incubated with varying concentrations of the test peptide (e.g., LH-RH or its fragments).

-

Sample Collection: The cell culture medium is collected after a specific incubation period.

-

LH Measurement: The concentration of LH in the culture medium is measured using a specific radioimmunoassay (RIA).

-

Data Analysis: The amount of LH released in response to the test peptide is quantified to determine its potency (EC50).

Signaling Pathways: The Molecular Mechanisms of Action

LH-RH and its analogs exert their effects by binding to the LH-RH receptor, a G protein-coupled receptor (GPCR), on the surface of target cells. The downstream signaling pathways, however, can differ depending on the cell type.

Pituitary Gonadotroph Signaling

In the pituitary, the LH-RH receptor is primarily coupled to Gαq/11 proteins.

dot

Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade of events ultimately results in the synthesis and secretion of LH and FSH.

Cancer Cell Signaling

In many cancer cells that express LH-RH receptors, the signaling pathway appears to be different and often involves Gαi proteins.

dot

Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can, in turn, lead to anti-proliferative effects and apoptosis in cancer cells. This direct anti-tumor effect is an important aspect of the therapeutic action of LH-RH analogs in oncology.[9]

Conclusion

The discovery of LH-RH and the subsequent exploration of its fragments and analogs have had a profound impact on our understanding of reproductive physiology and have provided powerful tools for the treatment of a multitude of diseases. The journey from the painstaking isolation of a hypothalamic peptide to the development of targeted cancer therapies is a testament to the power of basic scientific research. The ongoing investigation into the biological roles of LH-RH fragments continues to reveal new layers of complexity in neuroendocrine regulation, promising further insights and therapeutic opportunities in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. nobelprize.org [nobelprize.org]

- 3. Introduction of Dr. Andrew V Schally - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thyroid.org [thyroid.org]

- 5. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. d-nb.info [d-nb.info]

- 10. Evidence that endopeptidase-catalyzed luteinizing hormone releasing hormone cleavage contributes to the regulation of median eminence LHRH levels during positive steroid feedback - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. LHRH-(1-5): a bioactive peptide regulating reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Targeting of Peptide Cytotoxins to LHRH Receptors For Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Edman degradation - Wikipedia [en.wikipedia.org]

- 19. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 20. ehu.eus [ehu.eus]

- 21. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A correlative radioimmunoassay and immunohistochemical study of LHRH-induced LH depletion in the anterior pituitary of male and female neonatal rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LH-RH (4-10) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing Hormone-Releasing Hormone (LH-RH), a decapeptide also known as Gonadotropin-Releasing Hormone (GnRH), is a critical regulator of the reproductive axis. Its pulsatile release from the hypothalamus stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal function. The full LH-RH peptide exerts its effects by binding to a G-protein coupled receptor (GPCR) on gonadotrophs, primarily activating the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a cascade of intracellular events including calcium mobilization and protein kinase C (PKC) activation, culminating in gonadotropin release.

This technical guide focuses on a specific, naturally occurring heptapeptide (B1575542) fragment of LH-RH, corresponding to amino acids 4 through 10 of the parent molecule, denoted as LH-RH (4-10). This fragment is a major degradation product of LH-RH and has been identified as a key region involved in receptor binding.[1] Understanding the precise role of LH-RH (4-10) in cellular signaling is crucial for elucidating the nuances of LH-RH receptor activation and for the development of novel therapeutics targeting the reproductive system. While the C-terminal portion of LH-RH is recognized for its involvement in receptor binding, the specific signaling cascades initiated by the LH-RH (4-10) fragment are an area of active investigation.[2][3]

LH-RH (4-10) and Receptor Interaction

The C-terminal region of LH-RH, which includes the (4-10) sequence, plays a significant role in the binding of the full decapeptide to its receptor.[2][3] Studies on various fragments of LH-RH and its analogs have highlighted the importance of this region for biological activity. For instance, a modified hexapeptide fragment, corresponding to amino acids 4-9 of a potent LH-RH analog, was found to be capable of inducing both LH and FSH release in vivo, suggesting that this C-terminal portion of the molecule is not merely for binding but also contributes to receptor activation and subsequent gonadotropin release.[3][4]

However, the direct signaling effects of the native LH-RH (4-10) fragment remain less characterized. It is plausible that this fragment could act as a partial agonist, a competitive antagonist, or even a modulator of the receptor's response to the full LH-RH peptide.

Cellular Signaling Pathways

The canonical signaling pathway for the full LH-RH decapeptide is well-established and serves as a benchmark for understanding the potential actions of its fragments.

The Gαq/11 - PLC - IP3/DAG Pathway

Upon binding of LH-RH to its receptor, a conformational change activates the associated Gαq/11 protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This initial, rapid rise in cytosolic Ca2+ is a key signal for the exocytosis of LH and FSH.

-

DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates a variety of downstream protein targets, contributing to the sustained phase of gonadotropin secretion and the regulation of gene expression related to gonadotropin synthesis.

The following diagram illustrates the established signaling pathway for the full LH-RH decapeptide.

While this pathway is well-documented for the full hormone, direct experimental evidence detailing which, if any, of these downstream effectors are modulated by the LH-RH (4-10) fragment is currently limited in the publicly available scientific literature. Future research is needed to elucidate whether LH-RH (4-10) can independently activate Gq/11, or if it interacts with the receptor in a manner that influences the signaling initiated by the full decapeptide.

Quantitative Data

To date, quantitative data on the direct interaction of LH-RH (4-10) with the LH-RH receptor and its subsequent signaling effects are scarce. The following table summarizes the available quantitative information.

| Parameter | Value | Compound | Assay System | Reference |

| IC50 | 23 pM | LH-RH (4-10) | Inhibition of 125I-labeled GnRH binding to monoclonal antibody P81662 | [1] |

Note: The reported IC50 value is for binding to a monoclonal antibody, not the LH-RH receptor. This value indicates a high affinity for the antibody but does not directly translate to receptor binding affinity or functional potency.

Experimental Protocols

Detailed experimental protocols are essential for the rigorous investigation of the signaling properties of LH-RH (4-10). Below are generalized methodologies for key experiments that would be critical in elucidating its role.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of LH-RH (4-10) for the LH-RH receptor.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues endogenously expressing or transfected with the LH-RH receptor (e.g., pituitary gonadotrophs, or cell lines like αT3-1 or LβT2).

-

Radiolabeling: Synthesize a radiolabeled version of LH-RH (4-10) (e.g., with 125I) or use a competitive binding format with a known radiolabeled LH-RH receptor ligand (e.g., [125I][D-Trp6]LH-RH).

-

Incubation: Incubate the membrane preparations with increasing concentrations of the radiolabeled ligand in the absence (for total binding) or presence (for non-specific binding) of a large excess of unlabeled LH-RH (4-10) or the full LH-RH peptide.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Second Messenger Assays

Objective: To determine if LH-RH (4-10) stimulates the production of key second messengers, such as cyclic AMP (cAMP) and intracellular calcium (Ca2+).

1. cAMP Measurement:

Methodology:

-

Cell Culture: Culture appropriate cells (e.g., pituitary cells or transfected cell lines) in multi-well plates.

-

Treatment: Treat the cells with varying concentrations of LH-RH (4-10). Include positive controls (e.g., a known adenylate cyclase activator like forskolin) and negative controls (vehicle).

-

Lysis: Lyse the cells to release intracellular contents.

-

Quantification: Measure cAMP levels in the cell lysates using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit.

-

Data Analysis: Plot cAMP concentration against the log of the LH-RH (4-10) concentration to generate a dose-response curve and determine the EC50.

2. Intracellular Calcium Mobilization Assay:

Methodology:

-

Cell Loading: Load cultured cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a microscope equipped with a ratiometric imaging system.

-

Stimulation: Add varying concentrations of LH-RH (4-10) to the cells and continuously monitor the fluorescence signal. Use a known calcium-mobilizing agent (e.g., the full LH-RH peptide or ATP) as a positive control.

-

Data Analysis: Quantify the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration. Determine the peak response and the area under the curve for each concentration to generate a dose-response curve and calculate the EC50.

Conclusion and Future Directions

The LH-RH (4-10) fragment represents an important piece of the puzzle in understanding the molecular pharmacology of the LH-RH receptor. While its role in receptor binding is acknowledged, its specific contribution to cellular signaling remains an area ripe for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically explore the signaling properties of this heptapeptide.

Future studies should focus on:

-

Determining the binding affinity of LH-RH (4-10) to the LH-RH receptor using radioligand binding assays.

-

Investigating the ability of LH-RH (4-10) to stimulate second messenger production (cAMP and intracellular Ca2+) in relevant cell models.

-

Exploring the potential of LH-RH (4-10) to act as an agonist, antagonist, or allosteric modulator of the LH-RH receptor.

-

Elucidating the downstream effects on gene expression and hormone secretion in response to LH-RH (4-10) treatment.

A deeper understanding of the role of LH-RH (4-10) will not only enhance our fundamental knowledge of reproductive endocrinology but also has the potential to inform the design of novel, more specific, and efficacious drugs for the treatment of hormonal disorders and hormone-sensitive cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-activity relationships in the C-terminal part of luteinizing hormone releasing hormone(LH-RH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies with fragments of a highly active analogue of luteinizing hormone releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

Endogenous Production of LH-RH (4-10): A Technical Guide for Researchers

An In-depth Examination of the Biosynthesis, Regulation, and Analysis of a Key Luteinizing Hormone-Releasing Hormone Metabolite

This technical guide provides a comprehensive overview of the endogenous production of Luteinizing Hormone-Releasing Hormone (4-10) (LH-RH (4-10)), a significant heptapeptide (B1575542) metabolite of the parent decapeptide, LH-RH. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic pathways governing its formation, experimental protocols for its quantification, and a summary of its known biological interactions.

Introduction: From Degradation Product to Potential Bioactive Peptide

Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), is a critical neuroendocrine peptide that governs the reproductive axis. Its degradation into smaller fragments has long been considered a mechanism of inactivation. However, emerging evidence suggests that some of these metabolites, including LH-RH (4-10), may possess biological activity, warranting a closer examination of their production and function. LH-RH (4-10) is generated in various tissues, including the pituitary, hypothalamus, macrophages, and type II pneumocytes, indicating its potential for diverse physiological roles.[1]

The Enzymatic Production Pathway of LH-RH (4-10)

The endogenous production of LH-RH (4-10) is not a de novo synthesis but rather a result of the enzymatic cleavage of the full-length LH-RH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2). This process is mediated by specific peptidases that cleave the precursor peptide at defined sites.

The primary enzymatic reaction leading to the formation of LH-RH (4-10) involves the cleavage of the Trp³-Ser⁴ peptide bond. This action releases the N-terminal tripeptide (pGlu-His-Trp) and the C-terminal heptapeptide, LH-RH (4-10) (Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2).

Key Enzymes in LH-RH (4-10) Formation

Several enzymes have been implicated in the degradation of LH-RH and the subsequent generation of its fragments. The formation of LH-RH (4-10) is primarily attributed to the action of:

-

Angiotensin-Converting Enzyme (ACE): This dipeptidyl carboxypeptidase is a key enzyme in the renin-angiotensin system but also exhibits broader substrate specificity. Studies have shown that ACE can cleave the Trp³-Ser⁴ bond of LH-RH, directly yielding LH-RH (4-10).[2]

-

Neutral Endopeptidase 24.11 (NEP; Neprilysin): This zinc metalloendopeptidase is known to degrade a variety of bioactive peptides. Its involvement in LH-RH metabolism suggests it plays a role in regulating the levels of LH-RH and its fragments.

-

Endopeptidase 24.15 (EP24.15): This thimet oligopeptidase is another key enzyme in the processing of neuropeptides.

The formation of LH-RH (4-10) and other related fragments can be inhibited by specific enzyme inhibitors, confirming the roles of these enzymes. For instance, captopril (B1668294) (an ACE inhibitor), thiorphan (B555922) (a NEP inhibitor), and ethylenediaminetetraacetic acid (EDTA, which can inhibit metallopeptidases like EP24.15) have all been shown to modulate the degradation of LH-RH.[1]

Regulation of Enzymatic Activity

The production of LH-RH (4-10) is indirectly regulated by factors that control the expression and activity of its generating enzymes. For example, the activity of Neutral Endopeptidase 24.11 can be modulated by various signaling pathways. Phorbol (B1677699) esters and thrombin have been shown to upregulate NEP activity in endothelial cells, a process that can be inhibited by cycloheximide, indicating a dependence on protein synthesis.[3] Furthermore, chronic salt loading has been associated with increased NEP activity in the kidneys.[4] In human neutrophils, NEP can be downregulated through endocytosis induced by phorbol 12-myristate 13-acetate (PMA).[5]

Quantitative Data on LH-RH (4-10) Production

While the enzymatic pathways for LH-RH (4-10) formation are established, there is a notable scarcity of published quantitative data regarding its endogenous concentrations and production rates in various tissues. This represents a significant knowledge gap and an area ripe for future investigation. The tables below are structured to accommodate such data as it becomes available.

Table 1: Tissue Concentrations of LH-RH (4-10)

| Tissue/Cell Type | Species | Concentration (e.g., pmol/g tissue) | Method of Quantification | Reference |

| Hypothalamus | Rat | Data not available | ||

| Pituitary | Rat | Data not available | ||

| Macrophages | Human | Data not available | ||

| Type II Pneumocytes | Human | Data not available |

Table 2: In Vivo Production Rate of LH-RH (4-10)

| Tissue | Species | Production Rate (e.g., pmol/g tissue/hr) | Experimental Model | Reference |

| Brain | Rat | Data not available | ||

| Lung | Rat | Data not available |

Biological Activity and Signaling of LH-RH (4-10)

The biological significance of LH-RH (4-10) is an area of active research. While initially viewed as an inactive metabolite, some studies suggest it may have functional roles.

-

Antibody Binding: LH-RH (4-10) has been shown to inhibit the binding of ¹²⁵I-labeled GnRH to a monoclonal antibody with high affinity, demonstrating an IC₅₀ value of 23 pM.[1] This indicates that the C-terminal portion of the LH-RH molecule retains a significant structural component recognized by certain antibodies.

-

Receptor Binding: Studies using modified LH-RH fragments suggest that the C-terminal residues are involved in receptor binding. A modified peptide consisting of the (4-10) sequence coupled to cecropin (B1577577) B was found to bind to the LH-RH receptor with high affinity. This raises the possibility that the native LH-RH (4-10) fragment could interact with the LH-RH receptor or other, as yet unidentified, receptors.

-

Neuromodulatory Effects: A related fragment, Ac-LHRH(5-10), has been observed to have neuromodulatory actions in the hippocampus, causing long-duration depolarization of CA1 pyramidal cells, similar to the effect of the full LH-RH decapeptide.[6] This suggests that C-terminal fragments of LH-RH may have functions within the central nervous system independent of the reproductive axis.

The precise downstream signaling pathway of LH-RH (4-10) remains to be elucidated. If it does bind to the canonical LH-RH receptor, it could potentially modulate the Gq/11-PLC-IP3/DAG pathway. However, it is also possible that it acts through a different receptor or signaling mechanism entirely.

Experimental Protocols

Accurate quantification of LH-RH (4-10) in biological samples is essential for understanding its physiological roles. Below are detailed methodologies for key experimental procedures.

Peptide Extraction from Plasma and Tissues

A robust extraction protocol is critical to remove interfering substances and enrich the peptide fraction. Solid-phase extraction (SPE) is a commonly employed technique.

Objective: To isolate and concentrate LH-RH (4-10) from plasma or tissue homogenates.

Materials:

-

Plasma or tissue homogenate

-

Acidification buffer (e.g., 1% trifluoroacetic acid (TFA) in water)

-

SPE cartridges (e.g., C18 reverse-phase)

-

Conditioning solvent (e.g., methanol (B129727) or acetonitrile)

-

Equilibration solvent (e.g., 0.1% TFA in water)

-

Wash buffer (e.g., 0.1% TFA in 5% acetonitrile/water)

-

Elution buffer (e.g., 0.1% TFA in 60% acetonitrile/water)

-

Centrifuge

-

Lyophilizer or vacuum concentrator

Protocol:

-

Sample Preparation:

-

For plasma: Acidify the plasma with an equal volume of acidification buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C to precipitate proteins. Collect the supernatant.

-

For tissues: Homogenize the tissue in an appropriate extraction buffer (e.g., acid-ethanol). Centrifuge to pellet cellular debris and collect the supernatant.

-

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1-2 mL of the conditioning solvent through it.

-

SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1-2 mL of the equilibration solvent through it.

-

Sample Loading: Load the acidified plasma supernatant or tissue extract onto the SPE cartridge.

-

Washing: Wash the cartridge with 1-2 mL of the wash buffer to remove salts and other hydrophilic impurities.

-

Elution: Elute the bound peptides, including LH-RH (4-10), with 1-2 mL of the elution buffer into a clean collection tube.

-

Drying: Dry the eluted sample using a lyophilizer or vacuum concentrator.

-

Reconstitution: Reconstitute the dried peptide extract in a suitable buffer for downstream analysis (e.g., HPLC mobile phase or RIA buffer).

Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and specificity for the quantification of peptides.

Objective: To separate and quantify LH-RH (4-10) in extracted samples.

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

LH-RH (4-10) analytical standard

-

Stable isotope-labeled internal standard (optional but recommended)

Protocol:

-

Standard Curve Preparation: Prepare a series of calibration standards of LH-RH (4-10) in the reconstitution buffer, ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

HPLC Separation:

-

Inject the reconstituted sample or standard onto the HPLC column.

-

Use a gradient elution to separate LH-RH (4-10) from other components. An example gradient is:

-

0-2 min: 5% B

-

2-10 min: 5-50% B

-

10-12 min: 50-95% B

-

12-14 min: 95% B

-

14-15 min: 95-5% B

-

15-20 min: 5% B

-

-

Set the flow rate to an appropriate value for the column dimensions (e.g., 0.3 mL/min).

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

-

Determine the precursor ion (m/z) for LH-RH (4-10) and select one or more specific product ions for monitoring.

-

-

Data Analysis:

-

Integrate the peak area for the LH-RH (4-10) SRM transition.

-

Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

-

Determine the concentration of LH-RH (4-10) in the samples by interpolating their peak area ratios on the standard curve.

-

Quantification by Radioimmunoassay (RIA)

RIA is a highly sensitive method for peptide quantification, particularly when specific antibodies are available.

Objective: To quantify LH-RH (4-10) using a competitive binding assay.

Materials:

-

Specific antibody against LH-RH (4-10)

-

Radiolabeled LH-RH (4-10) (e.g., ¹²⁵I-labeled)

-

Unlabeled LH-RH (4-10) standard

-

RIA buffer

-

Secondary antibody (e.g., goat anti-rabbit IgG) and precipitating reagent (e.g., polyethylene (B3416737) glycol)

-

Gamma counter

Protocol:

-

Standard Curve and Sample Preparation: Prepare serial dilutions of the unlabeled LH-RH (4-10) standard in RIA buffer. Prepare samples at appropriate dilutions.

-

Assay Setup: In assay tubes, add RIA buffer, standard or sample, primary antibody, and radiolabeled tracer.

-

Incubation: Incubate the tubes, typically for 24-48 hours at 4°C, to allow for competitive binding.

-

Precipitation: Add the secondary antibody and precipitating reagent to separate the antibody-bound fraction from the free fraction. Incubate as required.

-

Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.

-

Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

Data Analysis: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled LH-RH (4-10) in the standard or sample. Plot a standard curve of cpm vs. standard concentration and determine the concentration of LH-RH (4-10) in the samples.

Conclusion and Future Directions

The endogenous production of LH-RH (4-10) is a result of the enzymatic degradation of the parent LH-RH molecule, primarily by ACE and NEP. While its role has historically been viewed as part of an inactivation pathway, emerging evidence suggests that LH-RH (4-10) and related fragments may be bioactive peptides with functions in neuromodulation and potentially other physiological processes.

Significant research is still required to fully elucidate the biological significance of LH-RH (4-10). Key areas for future investigation include:

-

Quantitative Analysis: There is a pressing need for robust quantitative data on the tissue-specific concentrations and production rates of LH-RH (4-10) under various physiological and pathological conditions.

-

Receptor Identification and Signaling: Identifying the specific receptor(s) for LH-RH (4-10) and characterizing its downstream signaling pathways are crucial next steps.

-

Functional Studies: In vivo and in vitro studies are needed to determine the precise physiological and pathophysiological roles of LH-RH (4-10).

The methodologies and information presented in this guide provide a foundation for researchers to further explore the intriguing biology of this LH-RH metabolite.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enzymatic Degradation of Luteinizing Hormone Releasing Hormone (LHRH)/[D-Ala6]-LHRH in Lung Pneumocytes | Semantic Scholar [semanticscholar.org]

- 3. Regulation and differential expression of neutral endopeptidase 24.11 in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary neutral endopeptidase 24.11 activity: modulation by chronic salt loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Down-regulation and inactivation of neutral endopeptidase 24.11 (enkephalinase) in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of a biologically active LHRH fragment on CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Imperatives for Lute-nizing Hormone-Releasing Hormone Receptor Engagement: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural requirements governing the interaction between the Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), and its receptor (LH-RH-R). Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical molecular determinants of binding, summarizes quantitative affinity data, outlines key experimental methodologies, and illustrates the associated signaling cascades.

Introduction: The LH-RH Receptor - A Key Therapeutic Target

The LH-RH receptor is a member of the G protein-coupled receptor (GPCR) superfamily, playing a pivotal role in reproductive endocrinology.[1] Native LH-RH is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) that controls the hypothalamic-pituitary-gonadal axis.[2] Its receptor is a primary target for therapies addressing hormone-dependent conditions, including prostate and breast cancer, endometriosis, and infertility.[3] The development of synthetic LH-RH analogs, both agonists and antagonists, has been a cornerstone of these therapeutic strategies. These analogs incorporate specific amino acid substitutions to enhance stability, receptor affinity, and biological activity.[2]

Ligand and Receptor: A Molecular Handshake

The binding of LH-RH to its receptor is a highly specific interaction dictated by the structural features of both the peptide ligand and the receptor protein.

The LH-RH Ligand: Key Amino Acid Contributions

The native LH-RH peptide has a short in vivo half-life, which has prompted the development of more stable synthetic analogs.[2] Modifications at specific positions of this decapeptide have been shown to be critical for receptor binding and subsequent biological activity:

-

Position 6: Substitution of the glycine (B1666218) at this position with a D-amino acid, such as in [D-Trp6]LHRH, increases receptor affinity and resistance to enzymatic degradation.[1][2] This substitution helps to stabilize a β type II turn conformation, which is important for receptor interaction.[4]

-

Position 10: Modifications at this position can also enhance stability.[4]

-

N- and C-Terminus: Both the N- and C-terminal ends of the LH-RH peptide are involved in receptor binding.[4] Recent cryo-electron microscopy (cryo-EM) studies have revealed that both ends of the hormone insert deeply into the receptor's binding pocket.[3] The C-terminus amide group is particularly important for maintaining the native conformation of LH-RH.[5]

-

Position 8: The arginine at this position is important for high-affinity binding to the mammalian receptor.[6]

LH-RH antagonists are created by multiple amino acid substitutions, typically at positions 1, 2, 3, 6, 8, and 10, often with hydrophobic groups, which enhances their binding affinity and antagonistic properties.[2]

The LH-RH Receptor: Critical Binding Residues

The LH-RH receptor, like other GPCRs, possesses a large extracellular domain (ECD) for hormone binding and a seven-transmembrane (7TM) domain.[7][8] Site-directed mutagenesis and structural studies have identified several key amino acid residues crucial for ligand binding and receptor activation:

-

Extracellular Domain (ECD): A number of residues within the ECD are critical for hormone binding.[7] For instance, naturally occurring inactivating mutations have been identified in multiple exons of the ECD.[7]

-

Transmembrane Helices: Specific residues within the transmembrane helices are involved in maintaining the receptor's inactive state and in G protein binding and activation.[7] Recent cryo-EM structures have identified key interactions, showing that the hormone interacts with essential amino acids such as K3.32, Y6.51, and Y6.52, which stabilize the hormone through hydrogen bonding and aromatic (π–π) interactions.[3]

-

Arginine Cage: A conserved Asp/Glu-Arg-Tyr/X-X-X-Ile/Val motif at the cytoplasmic side of the third transmembrane domain forms a structural "arginine cage" that is important for receptor function.[9]

Quantitative Binding Affinity Data

The binding affinity of LH-RH analogs to the LH-RH receptor is a critical parameter for their therapeutic efficacy. This is typically quantified by the dissociation constant (Kd), where a lower value indicates a tighter interaction. The following tables summarize high-affinity dissociation constants for the potent LH-RH agonist [D-Trp6]LHRH in various human cancer cell lines.

| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) | Reference |

| HEC-1A | Endometrial Cancer | 5.7 | [10][11] |

| Ishikawa | Endometrial Cancer | 4.2 | [10][11] |

| EFO-21 | Ovarian Cancer | 1.5 | [10][12] |

| EFO-27 | Ovarian Cancer | 1.7 | [10][12] |

| Human Bladder Cancer Specimens | Bladder Cancer | 4.98 (mean) | [10] |

Note: The binding affinity of [D-Trp6]LHRH is approximately 10 times higher than that of native LH-RH.[10]

| LH-RH Analog | Receptor Source | Radioligand | Binding Affinity Parameter | Value | Reference |

| [D-Trp6]LHRH | Rat Pituitary Membranes | [125I]-[D-Trp6]LHRH | High-affinity Kd | - | [13] |

| [D-Lys6]LHRH | Human Bladder Cancer Cells | [125I][D-Trp6]LHRH | Binds at low nanomolar concentration | - | [14] |

| Cetrorelix (antagonist) | Human Bladder Cancer Cells | [125I][D-Trp6]LHRH | Binds at low nanomolar concentration | - | [14] |

| AN-152 (cytotoxic analog) | Human Bladder Cancer Cells | [125I][D-Trp6]LHRH | Binds at low nanomolar concentration | - | [14] |

| des-Gly10-[biotinyl-aminoethylglycyl-D-Lys6]-LHRH ethylamide (XBAL) | Rat Anterior Pituitary Gland Membranes | 125I-XBAL | Kd | 131 +/- 16 pM | [15] |

Experimental Protocols

The characterization of LH-RH receptor binding relies on a variety of experimental techniques. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[16][17] A common method is the competitive binding assay.

Objective: To determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the LH-RH receptor.

Materials:

-

Receptor Source: Cell membranes from tissues or cultured cells expressing the LH-RH receptor.[10]

-

Radioligand: A high-affinity radiolabeled LH-RH analog, such as [125I][D-Trp6]LHRH.[10]

-

Unlabeled Competitor: The test compound (e.g., an LH-RH analog).

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[18]

-

Wash Buffer: Ice-cold buffer to remove unbound radioligand.[10]

-

Glass Fiber Filters: To separate bound from free radioligand.[10]

-

Gamma Counter: For quantifying radioactivity.[10]

Procedure:

-

Membrane Preparation:

-

Competitive Binding Assay:

-

In a series of tubes or a 96-well plate, incubate a constant concentration of the radiolabeled ligand with the membrane preparation.[10]

-

Add increasing concentrations of the unlabeled competitor ligand to the incubation.[10]

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

-

Incubate the mixture to allow the binding to reach equilibrium.[10]

-

-

Separation of Bound and Free Ligand:

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.[10]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding of the radioligand against the concentration of the competitor.[10]

-

Use non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).[10]

-

Calculate the dissociation constant (Ki) of the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues that are critical for receptor function, including ligand binding and signal transduction.

Objective: To assess the functional importance of specific amino acid residues in the LH-RH receptor by introducing targeted mutations.

Procedure:

-

Mutagenesis:

-

Use a plasmid containing the cDNA of the LH-RH receptor as a template.

-

Design primers containing the desired mutation (e.g., substitution, insertion, or deletion of a specific codon).[20]

-

Perform polymerase chain reaction (PCR) using these primers to generate the mutated plasmid.

-

Transform the mutated plasmid into competent E. coli for amplification.

-

Sequence the plasmid to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

-

Expression of Mutant Receptors:

-

Functional Analysis:

-

Binding Assays: Perform radioligand binding assays on cells expressing the mutant receptor to determine if the mutation affects ligand binding affinity (Kd) or receptor expression levels (Bmax).[23]

-

Signaling Assays: Measure the downstream signaling response (e.g., inositol (B14025) phosphate (B84403) or cAMP production) in response to agonist stimulation to assess whether the mutation affects receptor activation and signal transduction.[22]

-

Signaling Pathways

Upon agonist binding, the LH-RH receptor undergoes a conformational change that initiates intracellular signaling cascades. The primary pathway involves the activation of Gαq/11 proteins.[1][10]

Canonical Gαq/11 Pathway:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 protein stimulates PLC.[1][10]

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10]

-

Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][2][10]

-

Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular Ca2+, activates PKC.[1][2][10]

-

Cellular Response: These signaling events ultimately lead to the synthesis and release of gonadotropins (luteinizing hormone and follicle-stimulating hormone) from the pituitary gland.[10]

In some cancer cells, the LH-RH receptor has been shown to couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, which may mediate antiproliferative effects.[21]

Visualizations

Signaling Pathways

Caption: Canonical LH-RH Receptor Signaling Pathway via Gαq/11.

Experimental Workflow

Caption: Workflow of a Competitive Radioligand Binding Assay.

Conclusion